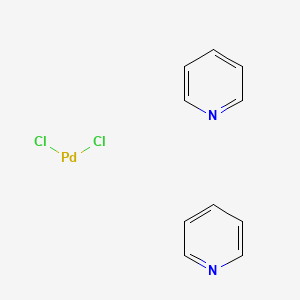

Dichlorobis(pyridine)palladium(II)

描述

Structure

2D Structure

属性

IUPAC Name |

dichloropalladium;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDBPACANOPMA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Dichlorobis Pyridine Palladium Ii

Conventional Solution-Phase Synthesis of Dichlorobis(pyridine)palladium(II)

The traditional and most widely used method for synthesizing dichlorobis(pyridine)palladium(II) is through a solution-phase reaction. This approach typically involves the direct reaction of a palladium(II) salt with pyridine (B92270) in a suitable solvent. The general principle is the displacement of weakly coordinated ligands from the palladium(II) center by the stronger pyridine ligands.

In a typical laboratory-scale synthesis, a palladium(II) precursor is dissolved or suspended in a solvent, and then an excess of pyridine is added. The product, which is often a yellow solid, precipitates from the reaction mixture and can be isolated by filtration.

Influence of Palladium Precursors on Synthesis Efficiency

| Palladium Precursor | Common Solvents | Key Considerations |

| Palladium(II) chloride (PdCl₂) | Acetonitrile, Ethanol (B145695) | Readily available and commonly used, but its low solubility can be a drawback. |

| Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] | Acetonitrile | Offers better solubility than PdCl₂ in organic solvents, facilitating a more homogeneous reaction. mdpi.comnih.gov |

| Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂] | Organic Solvents | Another soluble precursor that can lead to efficient synthesis. researchgate.net |

| Palladium(II) acetate (B1210297) [Pd(OAc)₂] | Organic Solvents | Often used in catalysis; its reaction with pyridine and a chloride source can yield the desired complex. acs.org |

The reactivity and solubility of the palladium precursor directly impact the reaction conditions required. For instance, the use of more soluble precursors like bis(acetonitrile)dichloropalladium(II) can lead to faster and cleaner reactions compared to the heterogeneous reaction with palladium(II) chloride.

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature, Time)

Optimizing reaction conditions is essential for maximizing the yield and purity of dichlorobis(pyridine)palladium(II). Key parameters include the choice of solvent, reaction temperature, and reaction time.

Solvent Systems: The solvent must be capable of at least partially dissolving the palladium precursor and should be inert to the reactants. Acetonitrile and ethanol are frequently employed. rsc.orgnih.gov The polarity and coordinating ability of the solvent can influence the reaction rate and the solubility of the final product.

Temperature: The reaction is often carried out at room temperature, but gentle heating can be used to increase the solubility of the palladium precursor and accelerate the reaction. nih.gov However, excessive heat should be avoided to prevent decomposition of the product.

Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the precursor and the reaction temperature. Monitoring the reaction for the cessation of product precipitation is a common way to determine completion.

Stoichiometry: The ratio of pyridine to the palladium precursor is also important. A slight excess of pyridine is generally used to ensure complete conversion of the palladium salt.

Advanced and Green Synthetic Approaches for Dichlorobis(pyridine)palladium(II)

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods for palladium complexes. nih.govmdpi.com

Solvothermal Synthesis Methodologies and Advantages

Solvothermal synthesis is an advanced method that involves carrying out the reaction in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The resulting increased pressure can lead to several advantages:

Enhanced Solubility: Reactants that are sparingly soluble at atmospheric pressure may dissolve completely under solvothermal conditions.

Increased Reaction Rates: The higher temperatures accelerate the ligand exchange process.

Control over Crystallinity: This method can produce highly crystalline products.

While not yet a standard method for dichlorobis(pyridine)palladium(II) synthesis, the principles of solvothermal synthesis offer a potential route for rapid and efficient production.

Mechanistic Insights into Ligand Coordination During Synthesis

The formation of dichlorobis(pyridine)palladium(II) is a classic example of a ligand substitution reaction at a square planar metal center. researchgate.net The mechanism involves the stepwise replacement of the initial ligands (e.g., chloride ions or solvent molecules) by pyridine molecules.

The process is generally thought to proceed through an associative mechanism, where the incoming pyridine ligand first coordinates to the palladium center to form a five-coordinate intermediate, followed by the departure of the leaving group. The rate of this substitution is influenced by the nature of the entering and leaving groups, as well as the solvent.

Synthesis of Dichlorobis(pyridine)palladium(II) Derivatives with Substituted Pyridine Ligands

The synthetic methodology for dichlorobis(pyridine)palladium(II) can be readily extended to a wide variety of substituted pyridines, allowing for the fine-tuning of the complex's electronic and steric properties. acs.orgnih.gov This is particularly important for catalytic applications where the ligand environment around the palladium center can significantly influence activity and selectivity. researchgate.net

The synthesis of these derivatives follows the same general procedure: a palladium(II) precursor is reacted with two equivalents of the desired substituted pyridine. uomustansiriyah.edu.iq

| Substituent on Pyridine | Electronic Effect | Steric Effect | Potential Impact on Complex Properties |

| Electron-donating (e.g., -CH₃, -NH₂) | Increases electron density on the palladium center | Can vary from small to large | May enhance the catalytic activity for certain reactions. nih.gov |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Decreases electron density on the palladium center | Generally small | Can alter the reactivity and stability of the complex. nih.gov |

| Bulky groups (e.g., phenyl, ferrocenyl) | Can be electron-donating or -withdrawing | Significant | Can influence the coordination geometry and provide steric protection to the metal center. researchgate.netresearchgate.net |

The electronic nature of the substituent on the pyridine ring can affect the strength of the palladium-nitrogen bond. Electron-donating groups tend to strengthen this bond, while electron-withdrawing groups can weaken it. The steric bulk of the substituents can also play a crucial role, potentially leading to distorted geometries or influencing the accessibility of the metal center for catalysis. researchgate.net

Structural Elucidation and Advanced Spectroscopic Investigations of Dichlorobis Pyridine Palladium Ii

Detailed X-ray Crystallographic Analysis of Dichlorobis(pyridine)palladium(II) and Analogues

The solid-state structure of dichlorobis(pyridine)palladium(II) and its analogues has been extensively investigated using single-crystal X-ray diffraction, providing critical insights into the coordination geometry, bonding, and supramolecular assembly of these complexes.

Geometric Configuration (cis/trans Isomerism) and Coordination Environment

X-ray crystallographic studies consistently reveal that dichlorobis(pyridine)palladium(II) predominantly adopts a trans geometric configuration in the solid state. acs.orgnih.gov In this arrangement, the two pyridine (B92270) ligands are positioned opposite each other, as are the two chloride ligands. This preference for the trans isomer is a common feature for square-planar d⁸ metal complexes like Pd(II) with relatively small, monodentate ligands. nih.gov

The central palladium(II) ion exhibits a slightly distorted square-planar coordination geometry. researchgate.netresearchgate.net The coordination sphere is defined by two nitrogen atoms from the pyridine ligands and two chloride ions. researchgate.netresearchgate.net While palladium(II) complexes can exist as cis isomers, particularly with bidentate ligands or under specific crystallization conditions, the trans form of dichlorobis(pyridine)palladium(II) is the thermodynamically more stable and commonly isolated product. nih.govresearchgate.net For instance, while cis isomers have been synthesized for analogous platinum(II) complexes, the palladium(II) counterparts are typically trans. researchgate.net

Analysis of Bond Lengths and Angles (Pd-N, Pd-Cl) and their Implications

The precise measurement of bond lengths and angles through X-ray diffraction provides fundamental information about the nature of the coordination bonds. In trans-dichlorobis(pyridine)palladium(II) and its derivatives, the Pd-N and Pd-Cl bond lengths fall within well-established ranges for square-planar Pd(II) complexes.

The Pd-N bond lengths are typically observed in the range of 2.01 Å to 2.04 Å, while Pd-Cl bond lengths are generally found around 2.30 Å to 2.32 Å. researchgate.netmdpi.com These distances are indicative of typical covalent bonds between palladium(II) and nitrogen or chlorine donor atoms. The bond angles around the palladium center deviate slightly from the ideal 90° for a perfect square-planar geometry, a consequence of steric interactions between the ligands and crystal packing forces. The N-Pd-N and Cl-Pd-Cl angles are necessarily 180° in a perfectly centrosymmetric trans complex, while the N-Pd-Cl angles are close to 90°. researchgate.net Variations in these parameters can be observed in analogues with substituted pyridines, reflecting the electronic and steric influence of the substituents.

| Complex | Pd-N Bond Length (Å) | Pd-Cl Bond Length (Å) | N-Pd-Cl Angle (°) | Reference |

|---|---|---|---|---|

| cis-[Pd(HLAlk)Cl2] type | ~2.04 | ~2.31 | 93.4 - 97.8 | researchgate.net |

| trans-bis-(2-benzylprolinato)palladium(II) | 2.024, 2.037 | N/A (Pd-O instead) | N/A | mdpi.com |

| cis-bis(L-prolinato)palladium(II) | 2.011 | N/A (Pd-O instead) | N/A | mdpi.com |

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π) in Solid-State Architecture

The solid-state architecture of dichlorobis(pyridine)palladium(II) is not solely determined by its molecular structure but also by a network of weaker intermolecular interactions. These non-covalent forces dictate how the individual complex molecules pack together to form a stable crystal lattice.

Advanced Solution-Phase Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure, dynamics, and electronic properties of dichlorobis(pyridine)palladium(II) in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Coordination and Exchange Kinetics

¹H NMR spectroscopy provides definitive evidence for the coordination of the pyridine ligands to the palladium center. Upon coordination, the signals corresponding to the pyridine protons experience a downfield shift compared to the free ligand, which is a direct consequence of the deshielding effect caused by the electron-withdrawing nature of the Pd(II) center. acs.orgnih.gov

Palladium(II) is classified as a labile metal ion, meaning its complexes can undergo ligand substitution reactions at rates that are orders of magnitude faster than those of analogous Pt(II) complexes. acs.org This lability can be observed using ¹H NMR spectroscopy. acs.orgresearchgate.net For example, titrations or temperature-dependent studies can be used to monitor ligand exchange processes. nih.gov The rate of exchange between free and coordinated pyridine, or with other competing ligands, can be determined by analyzing changes in the chemical shifts, signal broadening, or through advanced techniques like 2D EXSY (Exchange Spectroscopy). escholarship.orgresearchgate.net These studies reveal that the complex exists in equilibrium with other species in solution, and the position of this equilibrium can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. researchgate.net

Monitoring Ligand Exchange Reactions via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic behavior of coordination compounds in solution, including ligand exchange reactions. For Dichlorobis(pyridine)palladium(II) and related complexes, NMR provides critical insights into the lability of the palladium(II) center and the mechanisms of ligand substitution.

Palladium(II) is generally classified as a labile metal ion, meaning its ligand substitution reaction rates are typically several orders of magnitude faster than those of analogous platinum(II) complexes nih.govacs.org. This lability can be directly observed and monitored using ¹H NMR spectroscopy. For instance, titrations of palladium(II)-pyridine complexes with acids or bases can be followed by ¹H NMR to observe changes in the chemical shifts of the pyridine ligand protons, indicating ligand exchange or displacement nih.govacs.org.

Studies on mononuclear palladium(II) complexes have utilized model compounds to investigate ligand exchange reactions. When a solution of a complex like Pd(en)(pyridine)₂ (where 'en' is ethylenediamine) in a polar solvent such as DMSO-d₆ is heated, ¹H NMR spectra show the formation of Pd(pyridine)₄₂ and Pd(en)₂₂, indicating a ligand exchange process has occurred researchgate.net. The sensitivity of proton resonances in the pyridine ligand, particularly those in the alpha position to the nitrogen, to changes in the coordination sphere makes ¹H NMR an effective method for tracking these equilibria rsc.org. Upon coordination to the palladium center, the signals of the pyridine protons in the ¹H NMR spectrum typically experience a downfield shift, which is related to the basicity of the pyridine ligand nih.govacs.org.

The following table summarizes typical ¹H NMR spectral data for a representative dichlorobis(pyridine)palladium(II) complex, illustrating the effect of coordination on the pyridine proton chemical shifts.

| Proton | Free Pyridine (δ, ppm) | Coordinated Pyridine in trans-[PdCl₂(py)₂] (δ, ppm) | Coordination-Induced Shift (Δδ, ppm) |

| H-2, H-6 (α) | ~8.60 | ~8.80 - 9.00 | +0.20 to +0.40 |

| H-4 (γ) | ~7.80 | ~7.90 - 8.10 | +0.10 to +0.30 |

| H-3, H-5 (β) | ~7.40 | ~7.50 - 7.70 | +0.10 to +0.30 |

Note: Chemical shifts are approximate and can vary based on solvent and specific pyridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic structure of coordination compounds by probing the electronic transitions between molecular orbitals libretexts.org. For Dichlorobis(pyridine)palladium(II), the UV-Vis spectrum provides confirmation of its square-planar geometry and reveals characteristic charge-transfer transitions.

The electronic spectra of square-planar palladium(II) complexes are characterized by several types of transitions, including ligand-centered (π-π* and n-π*), metal-to-ligand charge transfer (MLCT), and d-d transitions researchgate.netresearchgate.net. The d-d transitions for square-planar d⁸ metal complexes like Pd(II) are often weak and can be obscured by more intense charge-transfer bands uzh.ch.

The UV-Vis spectrum of Dichlorobis(pyridine)palladium(II) and its derivatives typically confirms the square-planar coordination geometry acs.org. The spectrum generally displays intense absorption bands in the UV region assigned to π-π* and n-π* transitions centered within the pyridine ligands researchgate.net. At longer wavelengths, less intense bands or shoulders appear which are attributed to MLCT transitions acs.orgresearchgate.net. These MLCT bands arise from the promotion of an electron from a filled d-orbital on the palladium atom to an empty π* orbital on the pyridine ligand (dπ → π*) acs.org. Time-dependent density functional theory (TD-DFT) calculations can be used to support the assignment of these electronic transitions researchgate.netnih.gov.

A representative summary of the electronic transitions observed for Dichlorobis(pyridine)palladium(II) is presented in the table below.

| Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Description |

| ~250 - 270 | > 10,000 | π → π | Ligand-centered transition within the pyridine ring. |

| ~310 - 330 | > 5,000 | n → π / MLCT | Overlapping ligand-centered and Metal-to-Ligand Charge Transfer transitions. |

| ~380 - 420 | > 1,000 | MLCT (dπ → π) | Charge transfer from palladium d-orbitals to pyridine π orbitals acs.orgresearchgate.net. |

| > 450 | < 500 | d-d transitions | Weak transitions between metal d-orbitals (e.g., ¹A₁g → ¹A₂g) researchgate.net. |

Vibrational Spectroscopy (IR, Raman) for Elucidating Bonding Modes and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for characterizing the bonding in Dichlorobis(pyridine)palladium(II). It provides direct evidence of coordination by monitoring shifts in the vibrational frequencies of the pyridine ligand and allows for the identification of metal-ligand stretching modes.

Upon coordination of pyridine to a metal center like palladium(II), characteristic shifts in the ligand's internal vibrational modes are observed. One of the most diagnostic changes is the shift of a pyridine ring vibration, found at approximately 992 cm⁻¹ in the free ligand, to a higher frequency (e.g., ~1014 cm⁻¹) in the complex. This shift is widely recognized as a clear indication of coordination up.ac.za. Other in-plane and out-of-plane ring deformation modes of the pyridine ligand also shift upon complexation biointerfaceresearch.com.

In the far-infrared and Raman spectra (typically below 400 cm⁻¹), vibrations corresponding to the palladium-ligand bonds can be observed. The assignment of these bands is crucial for understanding the coordination sphere. The Pd-N (pyridine) and Pd-Cl stretching vibrations are of particular interest. For trans isomers of [PdCl₂(L)₂] complexes, the ν(Pd-Cl) and ν(Pd-N) stretching modes can be definitively assigned using IR and Raman spectroscopy mdpi.com. For example, in trans-[PdCl₂(4ClL)₂], the ν(Pd-Cl) band appears around 328 cm⁻¹ in the IR spectrum, while the ν(Pd-N7) stretching vibrations are observed around 254 cm⁻¹ (IR) and 247 cm⁻¹ (Raman) mdpi.com.

The table below lists key vibrational frequencies for Dichlorobis(pyridine)palladium(II), comparing the free pyridine ligand with the coordinated complex.

| Vibrational Mode | Free Pyridine (cm⁻¹) | Coordinated Pyridine (cm⁻¹) | Significance |

| Ring Breathing | ~992 | ~1014 - 1020 | Diagnostic of pyridine coordination up.ac.za. |

| C-H in-plane bend | ~1030 | ~1035 - 1045 | Shift upon coordination. |

| Ring Deformation | ~604 | ~620 - 630 | Shift upon coordination. |

| ν(Pd-N) stretch | N/A | ~240 - 300 | Direct evidence of Pd-Pyridine bond mdpi.com. |

| ν(Pd-Cl) stretch | N/A | ~300 - 360 | Direct evidence of Pd-Chloride bond mdpi.com. |

Mass Spectrometry (MS) for Characterizing Coordination Compounds and Intermediates

Mass spectrometry (MS) is a vital analytical technique for the characterization of coordination compounds, providing information on molecular weight, composition, and purity. For Dichlorobis(pyridine)palladium(II), soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly effective.

ESI-MS has been successfully used to confirm the formation and identity of various palladium(II)-pyridine complexes nih.govacs.org. The technique allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z). The resulting mass spectra often display characteristic isotopic patterns for palladium-containing species, which can be compared with calculated models to unambiguously confirm the composition of the complex acs.orgnih.gov.

In the analysis of neutral complexes like Dichlorobis(pyridine)palladium(II), ESI-MS spectra may show ions corresponding to adducts, such as [M + Na]⁺ or [M + H]⁺, or fragments resulting from the loss of ligands acs.orgbiointerfaceresearch.com. For example, the ESI-MS spectrum of a [PdL₂Cl₂] type complex can show an isotopically resolved peak for the sodium adduct, [PdL₂Cl₂ + Na]⁺ acs.org. The technique is also capable of identifying intermediates in solution and characterizing larger supramolecular structures or cages formed from palladium and pyridine-based ligands epfl.chukm.my.

The following table provides examples of ions that could be observed in the ESI-MS spectrum of Dichlorobis(pyridine)palladium(II).

| Ion Formula | Description | Expected m/z (for ¹⁰⁶Pd, ³⁵Cl) |

| [Pd(C₅H₅N)₂Cl₂ + H]⁺ | Protonated molecular ion | 336 |

| [Pd(C₅H₅N)₂Cl₂ + Na]⁺ | Sodium adduct of the molecule | 358 |

| [Pd(C₅H₅N)₂Cl]⁺ | Fragment from loss of one chloride ligand | 300 |

| [Pd(C₅H₅N)Cl₂]⁺ | Fragment from loss of one pyridine ligand | 257 |

Note: The observed m/z values will correspond to a distribution of peaks reflecting the natural isotopic abundance of Palladium, Chlorine, Carbon, and Nitrogen.

Reactivity and Mechanistic Pathways of Dichlorobis Pyridine Palladium Ii

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange is a fundamental process in the coordination chemistry of dichlorobis(pyridine)palladium(II), profoundly influencing its catalytic activity. The lability of the pyridine (B92270) and chloride ligands dictates the rate at which the complex can enter a catalytic cycle and interact with substrates.

Palladium(II) complexes are known for their kinetic lability, exhibiting ligand exchange rates that are approximately 10⁴ to 10⁵ times faster than their platinum(II) counterparts. researchgate.net This high reactivity makes them effective catalysts but also susceptible to deactivation in biological media due to rapid interactions with biomolecules containing soft donor atoms like sulfur and nitrogen. researchgate.net

The dissociation of pyridine ligands from the palladium center is a critical step for generating a coordinatively unsaturated species that can participate in subsequent catalytic steps. The rate of this dissociation is influenced by several factors, including the electronic properties of the pyridine ligand. Studies on a series of trans-dichlorobis(4-substituted pyridine)palladium(II) complexes have shown a linear free energy relationship between the electronic induction of the substituent and the complexation strength. researchgate.net Electron-donating groups on the pyridine ring generally increase the strength of the palladium-nitrogen bond, slowing down the dissociation rate, while electron-withdrawing groups have the opposite effect.

Chloride ligands are also subject to substitution, often being replaced by solvent molecules or other nucleophiles present in the reaction mixture. This process can be facilitated by polar solvents that can stabilize the resulting charged species. researchgate.net

Table 1: Factors Influencing Ligand Dissociation and Substitution Rates

| Factor | Influence on Dissociation/Substitution Rate |

| Metal Center | Pd(II) is significantly more labile than Pt(II). |

| Pyridine Substituents | Electron-withdrawing groups increase the rate, while electron-donating groups decrease it. |

| Solvent Polarity | Polar solvents can facilitate the dissociation of charged ligands like chloride. |

| Steric Hindrance | Bulkier ligands can increase the rate of dissociation. |

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are two fundamental and interconnected reactions in organometallic chemistry that are central to the catalytic activity of dichlorobis(pyridine)palladium(II). wikipedia.org These processes involve changes in both the oxidation state and coordination number of the palladium center.

Dichlorobis(pyridine)palladium(II) typically functions as a precatalyst, meaning it is converted into the active catalytic species under the reaction conditions. acs.org In many cross-coupling reactions, this involves the in-situ reduction of the Pd(II) complex to a Pd(0) species. researchgate.net This Pd(0) complex is the entry point into the catalytic cycle.

The catalytic cycle for a typical cross-coupling reaction, such as the Suzuki or Heck reaction, generally proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate, where both the R group and the halide have been added to the metal center. csbsju.edulibretexts.org This step increases the oxidation state of palladium from 0 to +2.

Transmetalation (for cross-coupling reactions): An organometallic reagent (R'-M) transfers its organic group (R') to the Pd(II) center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'). libretexts.org This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The pyridine ligands can play a role in stabilizing the various palladium intermediates throughout the catalytic cycle. The steric and electronic properties of the pyridine ligands can influence the rates of both the oxidative addition and reductive elimination steps. nih.gov

Table 2: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Catalyst Activation | Reduction of Pd(II) precatalyst to active Pd(0) species. | +2 → 0 |

| Oxidative Addition | Addition of an organic halide (R-X) to the Pd(0) center. | 0 → +2 |

| Transmetalation | Transfer of an organic group (R') from another metal to the Pd(II) center. | No change |

| Reductive Elimination | Elimination of the coupled product (R-R') from the Pd(II) center. | +2 → 0 |

The identification and characterization of intermediate species in catalytic cycles are crucial for understanding the reaction mechanism. While many intermediates are transient and difficult to isolate, various spectroscopic techniques and computational studies have provided insights into their structure and reactivity.

In the context of reactions involving dichlorobis(pyridine)palladium(II), Pd(IV) intermediates have been proposed and, in some cases, isolated and characterized. acs.org For instance, the reaction of a Pd(II) complex with an electrophilic chlorinating agent has been shown to yield a stable Pd(IV) oxidative addition product. acs.org These Pd(IV) species can undergo C-Cl bond-forming reductive elimination upon thermolysis, providing support for a Pd(II)/Pd(IV) catalytic cycle in certain halogenation reactions. acs.org

The characterization of these intermediates often involves a combination of techniques, including:

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR can provide valuable information about the structure and bonding in the palladium complexes. acs.orgmdpi.com

X-ray Crystallography: This technique provides definitive structural information for crystalline intermediates.

Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass and isotopic distribution of intermediate species. acs.org

Computational studies, such as Density Functional Theory (DFT), have also been employed to model the structures and energies of intermediates and transition states, providing further mechanistic insights. mdpi.com

Transmetalation Mechanisms in Dichlorobis(pyridine)palladium(II)-Mediated Reactions

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from one metal (or metalloid) to the palladium center. youtube.comyoutube.com In reactions utilizing dichlorobis(pyridine)palladium(II) as a precatalyst, the transmetalation step typically occurs after the initial oxidative addition to the active Pd(0) species, forming a Pd(II) intermediate.

The general mechanism of transmetalation can be represented as:

L₂Pd(R)X + R'M → L₂Pd(R)(R') + MX

where L represents the pyridine ligands, R and R' are organic groups, X is a halide, and M is another metal (e.g., B, Sn, Zn, Mg). youtube.comcsbsju.edu

The exact mechanism of transmetalation can vary depending on the nature of the organometallic reagent (R'M), the ligands on the palladium, and the reaction conditions. Several pathways have been proposed, including:

Open Pathway: This involves the direct reaction of the palladium complex with the organometallic reagent.

Bridged Pathway: This involves the formation of a bridged intermediate containing both the palladium and the other metal.

The rate of transmetalation is influenced by several factors. The lability of the halide ligand (X) on the palladium is important, as its departure is often required for the coordination of the incoming organic group. The nature of the organic group (R') and the metal (M) in the organometallic reagent also play a significant role. For instance, more nucleophilic organic groups generally transfer more readily.

In some cases, additives such as bases or fluoride (B91410) ions can promote the transmetalation step. For example, in Suzuki couplings which use organoboron reagents, a base is typically required to activate the boronic acid for transmetalation. youtube.com

Photoreactivity and Photolysis Pathways of Dichlorobis(pyridine)palladium(II) and Analogues

The photoreactivity of square-planar palladium(II) complexes, including dichlorobis(pyridine)palladium(II) and its analogues, is characterized by several potential pathways upon absorption of ultraviolet light. These pathways are primarily centered around ligand isomerization, ligand dissociation, and in some cases, reductive elimination, depending on the nature of the ligands and the reaction conditions. The specific photochemistry of trans-dichlorobis(pyridine)palladium(II) is largely understood through the study of closely related systems, as detailed investigations into its specific photolytic decomposition are not extensively documented.

The generally accepted mechanism for this photoisomerization involves the excitation of the complex to a ligand field excited state. From this excited state, the complex can undergo a geometric rearrangement to a tetrahedral intermediate, which can then relax back to the square-planar geometry, yielding a mixture of cis and trans isomers.

Another significant photochemically induced pathway is the dissociation of one or more ligands from the coordination sphere. This process is often initiated by excitation to a metal-to-ligand charge transfer (MLCT) or a ligand field (d-d) excited state, which can weaken the metal-ligand bonds. For palladium(II) complexes with pyridine-based ligands, thermal decomposition studies have shown the elimination of the nitrogen-donor ligand, suggesting that the Pd-N bond is susceptible to cleavage. Photochemical excitation can be expected to facilitate a similar dissociation.

In the absence of other reactive substrates, the photolysis of dichlorobis(pyridine)palladium(II) in solution is likely to proceed via the initial dissociation of a pyridine ligand. The resulting [Pd(py)Cl₂] intermediate could then potentially react with another molecule of the starting complex or solvent, leading to the formation of chloro-bridged dimeric or oligomeric palladium species and free pyridine.

While photoinduced reductive elimination is a known reaction pathway for some organometallic palladium(II) complexes, it is less commonly observed for dihalide complexes with simple amine ligands like pyridine under typical photolytic conditions. For reductive elimination to occur, the palladium center would need to be formally reduced from Pd(II) to Pd(0), a process that is not favored in the absence of a suitable reducing agent or specific ligand systems that can stabilize the lower oxidation state.

Below are data tables summarizing key photochemical parameters for analogues of dichlorobis(pyridine)palladium(II), which provide insight into the expected photoreactivity of the target compound.

| Complex | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φt→c) |

| trans-[Pd(PPr₃)₂Cl₂] | Benzene | 313 | 0.10 |

| trans-[Pd(PPr₃)₂Cl₂] | Benzene | 366 | 0.08 |

| trans-[Pd(PPr₃)₂Br₂] | Benzene | 313 | 0.12 |

| trans-[Pd(PPr₃)₂Br₂] | Benzene | 366 | 0.10 |

| Complex | Conditions | Major Photolysis Products |

| trans-[PdCl(CH₂CN)(PPh₃)₂] | Benzene, O₂ | trans-[PdCl₂(PPh₃)₂], [{PdCl₂(PPh₃)}₂], PPh₃O |

Catalytic Applications and Reaction Scope of Dichlorobis Pyridine Palladium Ii

Dichlorobis(pyridine)palladium(II) in Cross-Coupling Reactions

Dichlorobis(pyridine)palladium(II), a coordination complex of palladium, serves as a significant precatalyst in a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this palladium complex extends to several key transformations, including the Suzuki-Miyaura and Heck reactions, where it demonstrates notable catalytic activity. nih.govacs.orgresearchgate.netorganic-chemistry.org

The effectiveness of dichlorobis(pyridine)palladium(II) often lies in its ability to generate the catalytically active palladium(0) species in situ under the reaction conditions. Its stability and ease of handling make it a practical choice in many synthetic applications. The pyridine (B92270) ligands play a crucial role in modulating the reactivity and stability of the palladium center, influencing the outcomes of the catalytic cycles.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, frequently employs palladium catalysts. Dichlorobis(pyridine)palladium(II) has been utilized as a precatalyst in these reactions, which involve the coupling of an organoboron compound with an organic halide or triflate. nih.govacs.orgresearchgate.netorganic-chemistry.org

The activation of the dichlorobis(pyridine)palladium(II) precatalyst is a critical initial step in the Suzuki-Miyaura catalytic cycle. This process involves the reduction of the palladium(II) center to the catalytically active palladium(0) species. organic-chemistry.orgnih.gov The mechanism of this reduction can be influenced by various components in the reaction mixture, including solvents, bases, and even the organoboron reagent itself.

The utility of a catalyst is often defined by its substrate scope and tolerance to various functional groups. Catalytic systems derived from dichlorobis(pyridine)palladium(II) have demonstrated applicability across a range of substrates in Suzuki-Miyaura reactions. These systems can facilitate the coupling of various aryl and heteroaryl halides with a diverse array of arylboronic acids. nih.govorganic-chemistry.org

A notable feature of palladium-catalyzed Suzuki-Miyaura reactions is their generally high functional group tolerance. This allows for the coupling of substrates bearing sensitive functional groups without the need for extensive protecting group strategies. For instance, functional groups such as aldehydes, nitriles, and unprotected amines can be tolerated under specific reaction conditions. nih.gov However, the specific conditions, including the choice of base, solvent, and any additional ligands, can significantly impact the reaction's success and selectivity. nih.govorganic-chemistry.org The ability of certain substituents to coordinate to the palladium center can also influence the reaction's outcome. nih.gov

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Reactions This table is for illustrative purposes and may not represent the full scope of reactions.

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | Good |

| 2,4-Dichloropyridine | 4-Formylphenylboronic acid | 4-(4-Formylphenyl)-2-chloropyridine | Moderate to Good |

| 2,4-Dichloropyridine | 4-Cyanophenylboronic acid | 4-(4-Cyanophenyl)-2-chloropyridine | Moderate to Good |

| 3-Amino-2,4-dichloropyridine | Phenylboronic acid | 3-Amino-4-phenyl-2-chloropyridine | Moderate |

Heck Reactions

The Heck reaction is another pivotal carbon-carbon bond-forming reaction catalyzed by palladium complexes, including those derived from dichlorobis(pyridine)palladium(II). nih.govacs.orgresearchgate.netmdpi.com This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base.

The mechanism of the Heck reaction has been the subject of extensive study. The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org

A key challenge in Heck reactions is controlling the regioselectivity (the site of arylation on the alkene) and stereoselectivity (the geometry of the newly formed double bond). The regiochemical outcome, leading to either the linear (β) or branched (α) product, is influenced by several factors, including the electronic nature of the substituents on the alkene and the steric properties of the catalyst and substrates. chemrxiv.orgresearchgate.net

Generally, electron-withdrawing groups on the alkene tend to favor the formation of the linear β-isomer. chemrxiv.org The stereoselectivity of the Heck reaction is often high, with a strong preference for the formation of the E-isomer (trans) of the product alkene. organic-chemistry.org However, the specific reaction conditions and the nature of the palladium catalyst can be modulated to influence and, in some cases, reverse the typical regioselectivity and stereoselectivity. chemrxiv.orgnih.gov Ligand control, in particular, has emerged as a powerful strategy for directing the regiochemical outcome of Heck-type reactions. chemrxiv.org

Table 2: Factors Influencing Regioselectivity in Heck Reactions

| Factor | Influence on Regioselectivity |

|---|---|

| Alkene Substituent | Electron-withdrawing groups generally favor linear (β) products. |

| Catalyst | The steric and electronic properties of the ligands on the palladium catalyst can control the regiochemical outcome. |

| Reaction Pathway | The reaction can proceed through a neutral or cationic pathway, which can lead to different regioisomers. |

| Additives | Certain additives can influence the coordination environment of the palladium catalyst and thus affect regioselectivity. |

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Palladium-pyridine complexes have been effectively employed as catalysts in these transformations. wikipedia.org

While specific data for Dichlorobis(pyridine)palladium(II) is often embedded within broader studies on palladium-phosphine complexes, the fundamental catalytic cycle provides a framework for its role. The reaction generally initiates with the reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This Pd(0) complex then undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Through a process of transmetalation, the alkynyl group is transferred from the copper acetylide to the palladium(II) complex. The final step is a reductive elimination from the resulting palladium intermediate, which yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The pyridine ligands in Dichlorobis(pyridine)palladium(II) can influence catalyst stability and reactivity. Research into similar systems has shown that nitrogen-containing ligands can effectively facilitate Sonogashira couplings, sometimes even in the absence of copper. wikipedia.orgacs.org For instance, a dipyrimidyl-palladium complex has been successfully used for the copper-free coupling of various halobenzenes with phenylacetylene. wikipedia.org The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. Common bases include amines like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diphenylacetylene | 85-86 | beilstein-journals.org |

| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-(Phenylethynyl)thiophene | Good | beilstein-journals.org |

| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Palladium Catalyst / CuI | Alkynylpyridines | Good | nih.gov |

| Aryl Halides | Terminal Alkynes | PdCl₂(MeCN)₂ / Hydrazone Ligand / CuI | Internal Arylated Alkynes | Good | acs.org |

This table presents examples of Sonogashira reactions catalyzed by various palladium complexes, illustrating the general scope and conditions of the reaction type where Dichlorobis(pyridine)palladium(II) could be applied.

Other C-C and C-Heteroatom Bond Forming Reactions

Beyond Sonogashira couplings, Dichlorobis(pyridine)palladium(II) and related palladium-pyridine systems are instrumental in a wide array of other cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in medicinal chemistry and materials science. nih.gov

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. Palladium(II) complexes with pyridine ligands have demonstrated high activity in Suzuki-Miyaura reactions, producing biaryl products in excellent yields. nih.gov The reaction is tolerant of a wide range of functional groups.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. Oxygen-promoted palladium(II) catalysis, which can involve pyridine ligands, provides a mild and selective method for these couplings, even with challenging, highly substituted alkenes. nih.gov

Hiyama Coupling: This involves the coupling of organosilanes with organic halides. Phosphine-free palladium catalyst systems using hydrazone ligands, which are structurally related to pyridine-based ligands, have been shown to be effective for Hiyama couplings. acs.org

C-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This is a crucial method for forming C-N bonds by coupling amines with aryl halides. Catalyst systems based on palladium with appropriate ligands are highly effective for these transformations, even with complex substrates and at low catalyst loadings. rsc.org

C-O and C-S Bond Formation: Palladium catalysis also enables the formation of carbon-oxygen and carbon-sulfur bonds, providing routes to ethers and thioethers, respectively. nih.gov For example, palladium-catalyzed C-H (ethoxycarbonyl)difluoromethylthiolation reactions have been developed for the functionalization of 2-phenylpyridine (B120327) derivatives. nih.gov

The versatility of palladium catalysis, including systems with Dichlorobis(pyridine)palladium(II), stems from its ability to participate in multiple mechanistic pathways, primarily involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles. nih.govrsc.org

C-H Activation and Functionalization Mediated by Dichlorobis(pyridine)palladium(II)

Direct C-H bond functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of organic molecules without the need for pre-functionalized starting materials. caltech.edu Palladium(II) complexes, including those with pyridine ligands like Dichlorobis(pyridine)palladium(II), are pivotal catalysts in this field. caltech.edubeilstein-journals.org The pyridine moiety can act as a directing group, guiding the palladium catalyst to a specific C-H bond, typically at the ortho-position, leading to the formation of a cyclopalladated intermediate. nih.govnih.gov This intermediate is key to subsequent functionalization steps, enabling the formation of new C-C, C-N, or C-O bonds. nih.govbeilstein-journals.org

Concerted Metalation-Deprotonation Pathways

A prevalent mechanism for C-H bond cleavage in palladium-catalyzed reactions is the concerted metalation-deprotonation (CMD) pathway. researchgate.netnih.gov In this mechanism, the C-H bond cleavage and the formation of the new palladium-carbon (Pd-C) bond occur in a single, concerted step. This process typically involves a base, which assists in removing the proton from the C-H bond as the palladium center coordinates to the carbon. researchgate.net

The CMD mechanism is often depicted involving a six-membered transition state where the palladium atom, the carbon and hydrogen of the C-H bond, and the atoms of the base are arranged in a cyclic manner. researchgate.net Computational and experimental studies have shown that this pathway can predict reactivity and regioselectivity across a broad range of aromatic substrates. researchgate.netnih.gov For instance, in the direct alkoxylation of arenes catalyzed by palladium acetate (B1210297), density functional theory (DFT) studies revealed that a solvent-assisted CMD process is more favorable than an unassisted route. nih.govresearchgate.net The immediate product of the CMD step is a palladium(II) complex, which can then proceed to the desired coupling reaction. researchgate.net

Influence of Ancillary Ligands on Selectivity

The ligands coordinated to the palladium center play a crucial role in determining the selectivity of C-H functionalization reactions. Ancillary ligands, such as the pyridine molecules in Dichlorobis(pyridine)palladium(II), can influence both the reactivity and the regioselectivity of the catalytic process. nih.gov

The electronic and steric properties of the ligands can be fine-tuned to control the outcome of the reaction. nih.govrsc.org For example, in the cross-coupling of dihalogenated N-heteroarenes, the choice of ligand can invert the "innate" selectivity. Conventionally, halides adjacent to the nitrogen are more reactive. However, using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at a more remote position with high selectivity. researchgate.netnih.gov Similarly, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, a bulky monophosphine ligand favors coupling at the C4-position, whereas a diphosphine ligand leads exclusively to the conventional C2-coupled product. nih.gov These examples underscore the power of ligand modification to direct the palladium catalyst to a specific reaction site, enabling the synthesis of products that would be difficult to access otherwise. researchgate.netnih.gov

Role of Dichlorobis(pyridine)palladium(II) in Aerobic Oxidation and Reoxidation Mechanisms

Palladium-catalyzed oxidation reactions that utilize molecular oxygen (O₂) as the terminal oxidant are highly desirable from an environmental and economic standpoint. caltech.edu The Pd(II)/pyridine system is a known and effective catalyst for such aerobic oxidations, particularly for the oxidation of alcohols. caltech.edunih.gov

One proposed mechanism involves the reductive elimination of an acid (e.g., AcOH) from a Pd(II)-hydride complex to yield a Pd(0) species. This Pd(0) intermediate then reacts with O₂ to regenerate the active Pd(II) catalyst. The presence of labile pyridine ligands is crucial, as their dissociation can allow the hydride and acetate ligands to occupy cis-coordination sites, facilitating the reductive elimination step. nih.gov This pathway highlights the dual role of pyridine: it promotes the aerobic reoxidation of Pd(0) but can also inhibit the initial substrate oxidation by Pd(II). nih.gov Therefore, a delicate balance of the palladium-to-pyridine ratio is often necessary to achieve optimal catalytic efficiency. nih.gov

Heterogeneous Catalysis Derived from Dichlorobis(pyridine)palladium(II) Precursors

While homogeneous catalysts like Dichlorobis(pyridine)palladium(II) offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, these complexes can be used as precursors to develop heterogeneous catalysts. google.com Immobilizing the palladium complex onto a solid support combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (easy separation and recyclability).

One approach involves creating a solid-supported ligand that can chelate with a palladium(II) species, derived from a precursor like Dichlorobis(pyridine)palladium(II). This results in a stable, heterogeneous catalyst that can be recycled multiple times without a significant loss of catalytic activity. google.com Such solid-supported catalysts have been successfully applied to a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions, demonstrating their robustness and practical utility in sustainable chemical synthesis. google.com

Coordination Chemistry and Derivatives of Dichlorobis Pyridine Palladium Ii

Modifications of Pyridine (B92270) Ligands and their Impact on Dichlorobis(pyridine)palladium(II) Reactivity and Stability

The reactivity and stability of dichlorobis(pyridine)palladium(II) can be significantly altered by modifying the pyridine ligands. These modifications primarily involve the introduction of various substituents onto the pyridine ring, which exert both steric and electronic effects on the palladium center.

The introduction of substituents on the pyridine ring allows for the systematic tuning of the properties of the resulting palladium complexes. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents play crucial roles in determining the stability, reactivity, and even the catalytic activity of the complex. acs.orgnih.gov

The electronic effects of substituents are often correlated with the basicity of the pyridine ligand. For instance, in a series of [PdL₂Cl₂] complexes, where L is a substituted pyridine, an increase in the basicity of the ligand was found to enhance the catalytic efficiency in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate. acs.orgnih.gov However, this correlation is most effective for substituents at the 3- or 4-positions, as substituents at the 2- or 6-positions introduce significant steric hindrance. acs.orgnih.gov A study of a series of 4-substituted pyridine ligands (L1–L12) with a range of electron-withdrawing and -donating groups confirmed that the properties of the resulting Pd(II) complexes could be tuned by these modifications. acs.orgnih.gov

The interplay of steric and electronic effects is also evident in the catalytic activity of these complexes in cross-coupling reactions. While a simple correlation between ligand basicity and catalytic yield in Suzuki-Miyaura coupling was not observed, a general trend showed that complexes with more basic pyridine ligands exhibited slightly greater catalytic effectiveness. acs.org In Heck reactions, the majority of catalyst precursors provided high yields, with minor differences observed between bis- and tetrakis-pyridine complexes, suggesting that the nature of the complex and counterions have a less direct influence than the ligand substituents. acs.orgnih.gov

A detailed study on tetradentate pyridinophane ligands revealed that the steric properties of the N-substituents have a more pronounced effect on the electronic properties of the corresponding Pd(III) complexes than the electronic tuning of the pyridyl groups themselves. rsc.org This was attributed to the fact that the electronic properties are mainly dictated by the frontier molecular orbitals with major contributions from the palladium center and the axial nitrogen donors. rsc.org

Table 1: Effect of 4-Substituted Pyridine Ligands on the Catalytic Activity of Pd(II) Complexes in Suzuki-Miyaura Coupling

| Ligand (L) | Substituent (4-X) | pKa of Ligand | GC Yield (%) |

| L1 | NMe₂ | 9.70 | >90 |

| L2 | NH₂ | 9.17 | >90 |

| L3 | OMe | 6.58 | >90 |

| L4 | Me | 6.03 | 64-78 |

| L5 | H | 5.22 | >70 |

| L6 | Ph | 5.58 | >90 |

| L7 | Cl | 3.83 | >70 |

| L8 | Br | 3.75 | >70 |

| L9 | I | 3.90 | >70 |

| L10 | CO₂Et | 3.45 | >90 |

| L11 | COMe | 3.51 | >70 |

| L12 | CN | 1.86 | 75-79 (tetrakis) |

Data compiled from a study by Gierczyk et al. (2022). acs.orgnih.gov

The stability and reactivity of palladium(II) complexes can be further enhanced by employing bidentate and polydentate ligands containing pyridine moieties. These chelating ligands often form more stable complexes compared to their monodentate counterparts due to the chelate effect.

A variety of bidentate pyridine-containing ligands have been synthesized and their palladium(II) complexes investigated. For example, N-(pyridin-2-ylmethyl)aniline and its derivatives form square planar [LnPdCl₂] complexes. knu.ac.kr The catalytic activity of these complexes in the polymerization of methyl methacrylate (B99206) was found to be dependent on the substituents on the aniline (B41778) ring. knu.ac.kr Similarly, bidentate pyridine-triazole ligands have been shown to form square planar palladium(II) complexes with the ligand coordinating through the pyridine nitrogen and a nitrogen atom of the triazole ring. researchgate.net These complexes have demonstrated moderate to high activity in Suzuki-Miyaura coupling reactions. researchgate.net The synthesis and characterization of palladium(II) and platinum(II) complexes with 2-pyridyl-1,2,3-triazole "click" ligands have also been reported, with their molecular structures confirmed by X-ray crystallography. researchgate.net

Polydentate ligands, such as pincer-type ligands, offer even greater control over the coordination environment of the palladium center. An original mixed ligand combining a pyridine core with phosphine (B1218219) and iminophosphorane arms was synthesized and its coordination to palladium(II) was studied. researchgate.net This tridentate ligand formed a cationic pincer complex. researchgate.net The use of dicarbollide ligands with pendant pyridine groups leads to the formation of metallacomplexes with an unusual η⁵:κ¹(N)-coordination of the metal center. mdpi.com The orientation of the σ-donor ligands (the pendant pyridine and triphenylphosphine) with respect to the dicarbollide ligand significantly deviates from the ideal orientation. mdpi.com

Table 2: Examples of Bidentate and Polydentate Pyridine-Containing Ligands in Palladium(II) Complexes

| Ligand Type | Example Ligand | Resulting Complex Type | Key Features |

| Bidentate | N-(pyridin-2-ylmethyl)aniline | [LₙPdCl₂] | Square planar geometry |

| Bidentate | 2-(4-Phenyl-1,2,3-triazol-1-yl)pyridine | [(L)PdCl₂] | Active in Suzuki-Miyaura coupling |

| Tridentate (Pincer) | PPh₂-CH₂-Pyr-CH₂-N=PPh₃ | [PdCl(L)]Cl | Cationic pincer complex |

| Polydentate | Dicarbollide with pendant pyridine | [Pd(L)(PPh₃)] | η⁵:κ¹(N)-coordination |

Investigation of Alternative Halide and Anionic Ligands in Palladium(II) Bis(pyridine) Complexes

The nature of the halide and other anionic ligands in palladium(II) bis(pyridine) complexes also has a profound impact on their structure, stability, and reactivity. The substitution of chloride ions with other halides (bromide, iodide) or different anions can alter the electronic properties of the metal center and influence the course of chemical reactions.

Kinetic studies on the ring-opening reactions of palladium(II) complexes with a bidentate sulfur ligand, [Pd(PhS–CH₂·CH₂–SPh)X₂], where X = Cl, Br, I, SCN, or N₃, have shown that the nature of the anionic ligand X affects the reaction rates. rsc.org This highlights the kinetic effects of anionic ligands in the reactions of palladium(II) complexes. rsc.org

In the synthesis of palladium(II) complexes with C₂-symmetric bis(oxazoline) (BOX) ligands, both neutral [(BOX)PdCl₂] and cationic [(BOX)PdMe(L)]⁺ complexes have been prepared. acs.org The anionic ligand plays a role in the formation and properties of these complexes. For instance, treatment of a bridged methylene (B1212753) proton in the BOX ligand with KH afforded an anionic BOX ligand, which then reacted with Pd(Me)Cl(cod) to form neutral complexes. acs.org

The synthesis of palladium(II) complexes with 2-acetyl pyridine derivatives has yielded complexes of the type [Pd(Lⁿ)Cl₂] and [Pd(bdt)(Lⁿ)], where bdt is benzene-1,2-dithiol. nih.gov The presence of the dithiolate ligand in place of chlorides significantly modifies the complex. Furthermore, the synthesis of cationic palladium(II) complexes from α,β-unsaturated oxime ethers was found to be highly dependent on the palladium catalyst and the oxidant used, with Pd(TFA)₂ showing slightly increased reactivity compared to PdCl₂. nih.gov This indicates that the trifluoroacetate (B77799) anion influences the catalytic cycle. nih.gov

Synthesis and Characterization of Supramolecular Assemblies Involving Dichlorobis(pyridine)palladium(II) Units

Dichlorobis(pyridine)palladium(II) and its derivatives are excellent building blocks for the construction of supramolecular assemblies. The directional nature of the coordination bonds to the palladium center, combined with non-covalent interactions such as hydrogen bonding and π-π stacking, allows for the rational design and synthesis of complex, self-assembled architectures.

Hydrogen bonding plays a crucial role in the solid-state structures of dichlorobis(pyridine)palladium(II) derivatives, directing the assembly of individual complex molecules into well-defined one-, two-, or three-dimensional networks.

In the crystal structure of dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN⁴)pyridine-κN]palladium(II) dimethylformamide monosolvate, the complex molecules are linked by intermolecular N—H⋯O and C—H⋯N hydrogen bonds, forming layers parallel to the bc plane. nih.gov Hirshfeld surface analysis of this structure revealed that H⋯H contacts dominate the crystal packing, with significant contributions from N⋯H/H⋯N and H⋯O/O⋯H interactions. nih.gov

The self-assembly of cationic palladium(II) units with bis(pyridyl) ligands containing amide bridges leads to the formation of various structures, such as dimers and molecular triangles, which are further organized in the solid state through hydrogen bonding between the amide units or between amide units and anions. nih.gov For example, a molecular triangle stacks to form dimers via inter-triangle NH···OC hydrogen bonds. nih.gov In other cases, binuclear ring complexes form transannular hydrogen bonds between the bridging ligands. nih.gov The use of unsymmetrical tridentate ligands in palladium(II) complexes allows for the selective coordination of nucleosides through the strategic arrangement of hydrogen-bond donors and acceptors adjacent to the substitution site. nih.gov

The principles of crystal engineering are widely applied to dichlorobis(pyridine)palladium(II) derivatives to control their solid-state structures and properties. By carefully selecting the ligands and reaction conditions, specific self-assembly motifs can be targeted, leading to the formation of desired supramolecular architectures.

The self-assembly of complex cationic structures from cis-blocked square planar palladium(II) units and bis(pyridyl) ligands with bridging amide units can yield dimers, molecular triangles, or polymers, with the outcome being primarily dependent on the geometry of the bis(pyridyl) ligand. nih.gov This demonstrates a powerful strategy for controlling the dimensionality of the resulting supramolecular assembly.

The synthesis of palladium(II) complexes with 2-acetyl pyridine derivatives and their interaction with DNA showcases the application of these complexes in biological systems, where intercalation is a key interaction mode. nih.gov This interaction is a form of molecular recognition driven by a combination of forces, including π-π stacking. The development of hydrogen bonding modules is a key aspect of supramolecular polymer chemistry, where the strength and directionality of hydrogen bonds are utilized to create ordered structures. illinois.edu

Theoretical and Computational Investigations of Dichlorobis Pyridine Palladium Ii

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and bonding in palladium complexes. These calculations allow for the optimization of the molecule's geometry and provide a detailed picture of how electrons are distributed among the palladium center and the pyridine (B92270) and chloride ligands. Such studies are fundamental to understanding the compound's stability, reactivity, and spectroscopic properties. For palladium complexes with pyridine-type ligands, DFT has been successfully used to characterize their geometries, energetics, and vibrational spectra. academie-sciences.fr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

In dichlorobis(pyridine)palladium(II), the HOMO is typically characterized by contributions from the d-orbitals of the palladium atom and the p-orbitals of the chloride ligands. The LUMO, conversely, is often localized on the π* orbitals of the pyridine rings. This distribution facilitates a Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), which is critical for the compound's role in catalysis. researchgate.net

Charge distribution analysis, often performed using Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the electron density on each atom. In dichlorobis(pyridine)palladium(II), the central palladium atom carries a significant positive charge, while the electronegative nitrogen atoms of the pyridine ligands and the chlorine atoms bear negative charges. This charge separation influences the molecule's interaction with other reagents. nih.govnih.gov

Table 1: Representative Calculated Properties from DFT Analysis

| Property | Description | Typical Finding for Pd(py)₂Cl₂ | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Primarily located on Pd and Cl orbitals. | Site of electron donation (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Primarily located on the pyridine π* orbitals. | Site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | A small gap indicates higher reactivity. nih.gov | Determines chemical reactivity and kinetic stability. rsc.org |

| Natural Charge on Pd | Calculated charge on the palladium atom. | Positive (e.g., +0.5 to +0.8) | Indicates its electrophilic character. |

| Natural Charge on N | Calculated charge on the pyridine nitrogen atoms. | Negative (e.g., -0.4 to -0.6) | Reflects the coordination bond to palladium. |

| Natural Charge on Cl | Calculated charge on the chlorine atoms. | Negative (e.g., -0.3 to -0.5) | Indicates ionic character of the Pd-Cl bond. |

Note: The values in this table are illustrative and based on general principles of DFT studies on similar complexes.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated and compared with experimental results. This comparison serves as a crucial validation of the computed molecular structure. academie-sciences.frnih.gov

For dichlorobis(pyridine)palladium(II), calculations can accurately predict the frequencies of key vibrational modes, such as the Pd-Cl stretching, Pd-N stretching, and the various ring modes of the pyridine ligands. A strong agreement between the calculated and experimental frequencies confirms that the optimized geometry from the DFT calculation is a reliable representation of the actual molecule. academie-sciences.fr

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Pd-Cl Stretch | 330 - 360 | 335 - 365 |

| Pd-N Stretch | 250 - 280 | 255 - 285 |

| Pyridine Ring (In-plane bend) | 630 - 650 | 635 - 655 |

Note: Frequencies are representative and compiled from typical ranges for palladium-pyridine complexes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions, including those catalyzed by palladium complexes. By calculating the potential energy surface, researchers can identify intermediates and, crucially, the high-energy transition states that connect them.

Dichlorobis(pyridine)palladium(II) often serves as a precatalyst in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The catalytic cycle typically begins with the in-situ reduction of the Pd(II) complex to a catalytically active Pd(0) species. nih.gov DFT calculations can elucidate the energetics of each fundamental step in the subsequent catalytic cycle:

Oxidative Addition: The Pd(0) species reacts with an organic halide.

Transmetalation (for Suzuki): A metal-ligand bond is exchanged.

Migratory Insertion (for Heck): An alkene inserts into a Pd-carbon bond.

Reductive Elimination: The final product is formed, regenerating the Pd(0) catalyst.

Table 3: Illustrative Energy Barriers for a Catalytic Cycle

| Catalytic Step | Description | Typical Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Pd(II) -> Pd(0) Reduction | Precatalyst activation. | Varies with reducing agent. |

| Oxidative Addition | R-X adds to Pd(0). | 10 - 20 |

| Transmetalation | Ligand transfer from another metal. | 5 - 15 |

| Reductive Elimination | R-R' bond forms, regenerating Pd(0). | 5 - 25 |

Note: Energy barriers are illustrative for a generic cross-coupling reaction.

When a reaction can yield multiple isomers, it is said to be selective if one product is formed preferentially. Computational models are exceptionally useful for explaining the origins of regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed).

By modeling the transition states for all possible reaction pathways, the corresponding energy barriers can be compared. The pathway with the lowest energy barrier will be kinetically favored, leading to the major product. For example, in the carbonylation of a substituted pyridine, DFT can show why the catalyst preferentially activates one C-Br bond over another by comparing the transition state energies for oxidative addition at each site. nih.gov This predictive power is invaluable for designing new catalysts and optimizing reaction conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics

While DFT studies often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit behavior of a complex in a solvent box over time. MD simulations provide insights into the dynamic processes that are inaccessible to static DFT calculations.

For dichlorobis(pyridine)palladium(II), MD simulations can be used to study:

Solvation Structure: How solvent molecules arrange around the complex.

Conformational Dynamics: The flexibility of the complex and the rotation of the pyridine rings.

Ligand Exchange: The process by which a coordinated pyridine ligand might dissociate from the palladium center and be replaced by a solvent molecule or another ligand. This is particularly relevant for understanding catalyst deactivation or activation pathways in solution. Computational studies on similar complexes have shown that equilibria can exist between different isomers in solution. nih.gov

Advanced Analytical Techniques for Probing Dichlorobis Pyridine Palladium Ii Chemistry

In-Situ and Operando Spectroscopic Methods for Mechanistic Studies

No specific research findings or data tables for in-situ and operando spectroscopic studies on Dichlorobis(pyridine)palladium(II) are available.

Electrochemical Characterization of Redox Properties

No specific research findings or data tables for the electrochemical characterization of Dichlorobis(pyridine)palladium(II) are available.

Future Research Directions and Emerging Trends in Dichlorobis Pyridine Palladium Ii Chemistry

Integration of Dichlorobis(pyridine)palladium(II) into Sustainable and Green Chemical Processes

A significant trend in modern chemistry is the development of processes that are more efficient, less hazardous, and environmentally benign. Dichlorobis(pyridine)palladium(II) and its derivatives are being explored as key components in this green transition. Research focuses on improving reaction efficiency, utilizing safer solvents, and enabling catalyst recyclability.

The inherent stability and reactivity of dichlorobis(pyridine)palladium(II) make it a valuable catalyst for enhancing the efficiency and selectivity of chemical reactions. lookchem.com By achieving high yields and selectivity, the catalyst minimizes waste generation, a core principle of green chemistry. A notable advancement is the use of palladium(II) complexes with pyridine-based ligands for Suzuki-Miyaura cross-coupling reactions in water. lookchem.com Utilizing water as a reaction medium instead of traditional organic solvents is a key feature of greener synthetic methods. researchgate.net

The development of nanocatalysts represents another frontier. For instance, a nano-palladium catalyst supported on a biopolymer like chitosan (B1678972) has demonstrated high thermal stability and catalytic efficiency in aqueous systems. researchgate.net Such systems offer the dual benefits of a green solvent and the potential for easy catalyst recovery and reuse for multiple cycles, which is both environmentally and economically attractive. researchgate.net

| Catalyst System | Reaction Type | Key Green Chemistry Feature(s) |

| Pd(II)-(2-aminonicotinaldehyde) | Suzuki-Miyaura Coupling | Use of water as a reaction medium; Low catalyst loading. lookchem.com |

| Nano-Pd/chitosan | Suzuki-Miyaura Coupling | Use of water as a green solvent; Catalyst is reusable for multiple runs. researchgate.net |

| Palladium-dipyridylmethylamine complex | Heck, Suzuki, Sonogashira | High efficiency in aqueous and organic solvents. researchgate.net |

This table presents examples of palladium-pyridine-type catalysts used in green chemical processes.

Design of Next-Generation Catalysts based on Dichlorobis(pyridine)palladium(II) Frameworks

The dichlorobis(pyridine)palladium(II) structure serves as a foundational framework for designing new, highly efficient "next-generation" catalysts. Research in this area involves modifying the pyridine (B92270) ligands to fine-tune the electronic and steric properties of the palladium center, thereby enhancing catalytic activity, stability, and substrate scope.

By functionalizing the pyridine ring with either electron-donating or electron-withdrawing groups, researchers can significantly alter the physicochemical properties of the resulting palladium complexes. nih.govacs.org This strategic modification has been shown to influence the effectiveness of the catalyst in crucial cross-coupling reactions like the Suzuki-Miyaura and Heck couplings. nih.govacs.org A key goal is the efficient in-situ generation of the highly active, but unstable, monoligated L1Pd(0) species from stable Pd(II) precatalysts like dichlorobis(pyridine)palladium(II). nih.gov

A prime example of this design strategy is the development of a "second-generation" catalyst system for the transannular C–H functionalization of alicyclic amines. nih.gov In this system, pyridine-carboxylate ligands were shown to dramatically increase the reaction rate, yield, and scope compared to earlier catalysts. nih.gov Mechanistic studies revealed that these specifically designed ligands help to prevent catalyst decomposition, leading to a more robust and efficient system. nih.gov This approach allows for the arylation of complex cores like tropane (B1204802) and 7-azanorbornane, which were previously not viable substrates. nih.gov

| Catalyst Design Strategy | Target Reaction | Improvement Achieved |

| Functionalizing pyridine ligands with electron-donating/withdrawing groups | Suzuki-Miyaura, Heck Coupling | Enhanced catalytic efficiency and control over physicochemical properties. nih.govacs.org |

| Using pyridine-carboxylate ligands | Transannular C–H Arylation | Increased reaction rate, yield, and substrate scope; impeded catalyst decomposition. nih.gov |

| Developing palladacycles with amino-substituted biphenyls | Buchwald-Hartwig, Suzuki-Miyaura | Creation of stable, air- and moisture-resistant precatalysts. nih.gov |

This table outlines strategies for developing next-generation catalysts from palladium-pyridine frameworks.

Exploration of Dichlorobis(pyridine)palladium(II) in Advanced Materials Science (non-biological)

Beyond catalysis, the principles of palladium-pyridine chemistry are being extended into the field of advanced materials science. Organometallic compounds, including dichlorobis(pyridine)palladium(II), are valuable as precursors for creating materials with specific electronic, optical, or physical properties. americanelements.com

One emerging application is in the synthesis of materials for electronics and photonics. Palladium complexes are used as catalysts and precursors in the fabrication of thin films and components for LED manufacturing. americanelements.com The catalytic system is also pivotal in synthesizing novel organic dyes. nih.gov For example, a palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines has been developed to produce C-2, C-4 diarylated pyridines. nih.gov These molecules possess significant photophysical properties, positioning them as potential building blocks for advanced optical materials. nih.gov

Furthermore, palladium catalysis is instrumental in creating charge-transporting materials for organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). science.gov The synthesis of complex organic molecules, such as porphyrin derivatives and azobenzene-containing compounds, often relies on palladium-catalyzed reactions. science.govacs.org Azobenzene-based materials, for instance, are of great interest for developing molecular switches and light-responsive materials. The study of complexes like dichlorobis(azobenzene)palladium(II) provides insight into the reaction intermediates that could be controlled to synthesize these advanced materials. acs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Dichlorobis(pyridine)palladium(II), and how can purity be verified?

- Methodological Answer : The compound is typically synthesized by reacting palladium(II) chloride with pyridine in a 1:2 molar ratio in ethanol under reflux. Purity is confirmed via elemental analysis (C, H, N), infrared (IR) spectroscopy (to confirm pyridine coordination via ν(C=N) shifts), and H NMR (to detect ligand proton environments). Cross-validation with X-ray diffraction (XRD) ensures structural integrity .

Q. What spectroscopic techniques are essential for characterizing Dichlorobis(pyridine)palladium(II)?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies ligand coordination through shifts in pyridine ring vibrations (e.g., 1600–1450 cm for C=N stretching).

- NMR Spectroscopy : H and C NMR detect ligand proton and carbon environments, while P NMR (if applicable) monitors phosphine ligand interactions.